Fmoc-Asn(Trt)-OH

Overview

Description

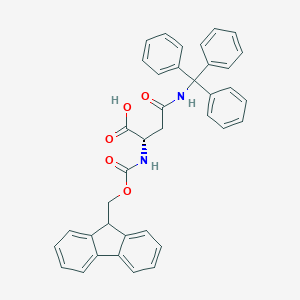

Fmoc-Asn(Trt)-OH: is a derivative of asparagine, an amino acid, used extensively in solid-phase peptide synthesis. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the amino group and a trityl (Trt) group protecting the side-chain amide group of asparagine. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asn(Trt)-OH typically involves the protection of the amino and side-chain amide groups of asparagine. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the side-chain amide group with the Trt group. The reaction conditions often involve the use of organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), and reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Activation and Coupling Reactions

Fmoc-Asn(Trt)-OH undergoes activation of its carboxylic acid group for peptide bond formation. Common activating agents include carbodiimides (e.g., DCC, EDC) with additives like HOBt or OxymaPure:

The Trt group stabilizes the asparagine side chain, eliminating side reactions such as succinimide formation during carbodiimide-mediated activation .

Fmoc Deprotection

The Fmoc group is removed using piperidine or DBU in polar solvents like DMF:

The reaction leaves the Trt group intact, allowing selective deprotection of the α-amino group .

Trt Group Deprotection

The Trt group is cleaved under acidic conditions, typically during final peptide cleavage from resin:

The Trt group’s stability under basic Fmoc deprotection conditions ensures orthogonal protection strategies .

Side Reactions and Stability

Key stability data and side reactions for this compound:

The Trt group suppresses aspartimide formation by sterically hindering cyclization of the Asn side chain .

Specialized Reaction Conditions

- Hydrogenolysis : Rarely used but demonstrated in asymmetric syntheses (e.g., benzyl ester cleavage with H₂/Pd-C in ethanol) .

- Pseudoproline Dipeptides : Fmoc-Asn(Trt)-(Hmb)Gly-OH derivatives prevent aspartimide formation during prolonged piperidine exposure .

Key Research Findings

- Improved Peptide Purity : Use of this compound results in ≥99% crude peptide purity compared to unprotected Asn derivatives .

- Aggregation Prevention : Enhanced solubility in DMF/NMP reduces chain aggregation, critical for synthesizing long peptides .

- Orthogonal Protection : Sequential deprotection of Fmoc (base) and Trt (acid) allows precise control in SPPS .

Scientific Research Applications

Chemistry: Fmoc-Asn(Trt)-OH is widely used in the synthesis of peptides and proteins. It allows for the stepwise assembly of peptide chains on solid supports, facilitating the study of protein structure and function .

Biology and Medicine: In biological research, peptides synthesized using this compound are used as probes to study enzyme-substrate interactions, receptor binding, and signal transduction pathways. In medicine, these peptides are used in the development of peptide-based drugs and vaccines .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides. It is also used in the production of peptide-based diagnostics and biomaterials .

Mechanism of Action

Mechanism: The primary function of Fmoc-Asn(Trt)-OH is to protect the amino and side-chain amide groups of asparagine during peptide synthesis. The Fmoc group is removed under basic conditions, while the Trt group is removed under acidic conditions. These deprotection steps are crucial for the sequential addition of amino acids to form peptides .

Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. Instead, it serves as a building block in the synthesis of peptides that may interact with various biological targets .

Comparison with Similar Compounds

Fmoc-Gln(Trt)-OH: Similar to Fmoc-Asn(Trt)-OH but with glutamine instead of asparagine.

Fmoc-Asp(OtBu)-OH: Uses a tert-butyl (tBu) group to protect the side-chain carboxyl group of aspartic acid.

Fmoc-Cys(Trt)-OH: Uses a Trt group to protect the thiol group of cysteine.

Uniqueness: this compound is unique in its ability to protect both the amino and side-chain amide groups of asparagine, making it particularly useful in the synthesis of peptides that contain asparagine residues .

Biological Activity

Fmoc-Asn(Trt)-OH, or N-Fmoc-N4-trityl-L-asparagine, is a protected amino acid widely used in peptide synthesis. Its unique structure allows for enhanced stability and reactivity during the synthesis process, particularly in solid-phase peptide synthesis (SPPS). This article delves into the biological activity of this compound, examining its synthesis, properties, and applications in research.

- Molecular Formula : C38H32N2O5

- Molecular Weight : 596.68 g/mol

- CAS Number : 132388-59-1

This compound features a trityl (Trt) protecting group that prevents side reactions during peptide synthesis, particularly dehydration reactions that can occur with carbodiimide reagents. This property enhances the purity of the resultant peptides .

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Asparagine : The amino group of asparagine is protected with the Fmoc group, while the side chain carboxyl group is protected with the Trt group.

- Deprotection : The Trt group can be removed using trifluoroacetic acid (TFA), typically within one hour at room temperature, although longer times may be necessary depending on the peptide's structure .

- Coupling Reactions : this compound is utilized in coupling reactions to form peptides, with its solubility in standard solvents like DMF facilitating these processes .

Antimicrobial Properties

Recent studies have explored the potential of peptides synthesized with this compound as antimicrobial agents. For instance, cationic amino acid-enriched peptides were synthesized to evaluate their antimicrobial activity against various pathogens. The structural diversity introduced by different amino acids, including asparagine derivatives, significantly influenced their efficacy .

Cell Viability and Toxicity

In vitro assays have been conducted to assess the cytotoxicity of peptides containing this compound. These studies typically measure cell viability using assays such as MTT or XTT to determine the IC₅₀ values of synthesized peptides. Preliminary results indicate that certain peptide constructs exhibit low toxicity while maintaining biological activity .

Case Studies

Q & A

Basic Research Questions

Q. What is the role of Fmoc-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS), and how does its protecting group strategy enhance peptide purity?

this compound is a protected asparagine derivative where the Fmoc (9-fluorenylmethoxycarbonyl) group safeguards the α-amino group, while the Trt (trityl) group protects the side-chain amine. This dual protection prevents undesired side reactions, such as aspartimide formation during coupling or acidic cleavage steps. The Trt group is selectively removed using 95% trifluoroacetic acid (TFA) within 1–3 hours under standard conditions . Compared to unprotected Asn, the Trt group improves solubility in organic solvents (e.g., DMF, NMP), enabling efficient coupling and reducing aggregation during synthesis .

Q. What are the recommended deprotection conditions for this compound, and how do N-terminal residues affect reaction kinetics?

The Fmoc group is cleaved with 20% piperidine in DMF for 10 minutes, while the Trt group requires 95% TFA for 1–3 hours. However, if Asn(Trt) is positioned at the N-terminus, extended deprotection times (up to 2 hours) are necessary due to steric hindrance slowing TFA accessibility . Post-deprotection, thorough washing with TFA-compatible solvents (e.g., dichloromethane) is critical to remove byproducts and prevent residual acid from interfering with subsequent couplings .

Q. How does this compound mitigate dehydration side reactions during asparagine incorporation?

The Trt group stabilizes the asparagine side chain, preventing β-elimination or cyclization reactions that lead to aspartimide or succinimide intermediates. This is particularly crucial when using carbodiimide-based coupling reagents (e.g., HATU, DIC), which can promote dehydration . Comparative studies show that this compound reduces side products by >90% compared to unprotected Asn derivatives in challenging sequences (e.g., Asn-Gly repeats) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency for this compound in sterically hindered or aggregation-prone peptide sequences?

For difficult couplings (e.g., β-sheet-forming regions), use a 3–5 molar excess of this compound, activated with HATU/DIPEA in DMF, and extend reaction times to 2–4 hours. Microwave-assisted SPPS (50°C, 10–20 W) enhances diffusion rates in hydrophobic segments . Real-time monitoring via ninhydrin or chloranil tests ensures complete coupling before proceeding . For persistent issues, substituting DMF with NMP or adding chaotropic agents (e.g., 0.1 M HOBt) improves solubility .

Q. What analytical strategies are recommended for identifying and resolving dipeptide impurities (e.g., Fmoc-Asn(Trt)-Asn(Trt)-OH) during synthesis?

Dipeptide impurities arise from incomplete Fmoc deprotection or premature termination. Reverse-phase HPLC with UV detection (220 nm) and mass spectrometry (LC-MS) can identify such byproducts. For purification, preparative HPLC using a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) effectively isolates the target peptide. Adjusting coupling times or switching to a more efficient activator (e.g., PyOxim instead of HATU) minimizes impurity formation .

Q. How does this compound perform in SPOT synthesis for high-throughput peptide arrays, and what modifications are needed for cellulose-based substrates?

In SPOT synthesis, this compound is compatible with cellulose membranes, enabling parallel synthesis of hundreds of peptides. Key adjustments include:

- Using a lower coupling reagent concentration (0.3 M HATU) to prevent membrane swelling.

- Reducing TFA exposure during Trt deprotection to 30–60 minutes to preserve cellulose integrity . Post-synthesis, MALDI-TOF mass spectrometry validates sequence accuracy, while on-membrane ELISA assays screen for protein interactions .

Q. What are the advantages of using this compound over alternative protecting groups (e.g., Mmt or Dmab) in complex peptide architectures?

The Trt group offers superior stability under basic Fmoc deprotection conditions (piperidine/DMF) compared to acid-labile Mmt (monomethoxytrityl), which requires milder acids (1% TFA). However, Mmt allows orthogonal deprotection in multi-step syntheses. Dmab (dimethylaminobenzoate) is preferred for Asp/Glu side-chain protection but is incompatible with Asn due to steric clashes. Trt remains the gold standard for Asn in Fmoc-SPPS due to its balance of stability and ease of removal .

Q. How can AI-driven synthesis planning tools improve the incorporation of this compound in non-canonical peptide designs?

AI platforms (e.g., Synthia, IBM RXN) analyze reaction databases to predict optimal coupling sequences, minimizing steric clashes or aggregation. For example, placing Asn(Trt) after bulky residues (e.g., Trp) may require adjusting activation temperatures or solvent polarity. These tools also recommend resin choices (e.g., Wang vs. Rink amide) based on the peptide’s C-terminal functionalization needs .

Q. Methodological Considerations

Table 1: Key Physicochemical Properties of this compound

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Solution |

|---|---|---|

| Aspartimide formation | Carbodiimide activation | Use Trt protection; add HOBt/oxyma |

| Dipeptide impurities | Incomplete Fmoc cleavage | Extend piperidine treatment; monitor via LC-MS |

| Trt incomplete removal | Steric hindrance at N-terminus | Increase TFA exposure to 2 hours |

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYAFJQCGPUXJY-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348710 | |

| Record name | Fmoc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-59-1 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94765WYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.